3-(Trifluoromethoxy)pyrazine-2-carbaldehyde
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Overview
Description
3-(Trifluoromethoxy)pyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O2. It is a derivative of pyrazine, featuring a trifluoromethoxy group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)pyrazine-2-carbaldehyde can be achieved through several methodsFor instance, 2-chloro-5-trifluoromethoxypyrazine can be synthesized and then converted to the desired aldehyde through various reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of trifluoromethoxy-substituted pyrazines has been developed, indicating potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide can be used in substitution reactions.
Major Products
Oxidation: 3-(Trifluoromethoxy)pyrazine-2-carboxylic acid.
Reduction: 3-(Trifluoromethoxy)pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethoxy)pyrazine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)pyrazine-2-carbaldehyde involves its interaction with various molecular targets. The trifluoromethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-trifluoromethoxypyrazine
- 3-(Trifluoromethyl)pyrazine-2-carbaldehyde
- 2-(Trifluoromethoxy)pyrazine
Uniqueness
3-(Trifluoromethoxy)pyrazine-2-carbaldehyde is unique due to the presence of both the trifluoromethoxy group and the aldehyde functional group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H3F3N2O2 |
---|---|
Molecular Weight |
192.10 g/mol |
IUPAC Name |
3-(trifluoromethoxy)pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-4(3-12)10-1-2-11-5/h1-3H |
InChI Key |
YPYSCZCYIONXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)OC(F)(F)F |
Origin of Product |
United States |
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